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molecular formula C8H13BrO3 B8425731 Methyl 2-bromo-2-(tetrahydro-2H-pyran-4-yl)acetate

Methyl 2-bromo-2-(tetrahydro-2H-pyran-4-yl)acetate

Cat. No. B8425731
M. Wt: 237.09 g/mol
InChI Key: LDOGYNKZZDXDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253196B2

Procedure details

To a dry 250 mL round-bottomed flask was added 2.20 g of methyl 2-(tetrahydro-2H-pyran-4-yl)acetate (0.014 mol) and 100 mL of dry THF. This solution was cooled to −78° C. and LDA (2.0 M in THF/heptane/ethyl benzene, 10.4 mL, 0.021 mol) was added. The resulting brown solution was stirred at −78° C. for 45 min. TMSCl (3.22 g, 3.5 mL, 0.028 mol) was then added at −78° C., and the reaction mixture was then warmed to room temperature. After being re-cooled to −78° C., N-bromosuccinimide (4.94 g, 0.028 mol) was added to the reaction mixture, and the resulting suspension was allowed to slowly warm to room temperature where it continued to stir for an additional 1.5 h. The suspension was then filtered thru a pad of SiO2 using diethyl ether as the eluant. Purification of the filtrate by column chromatography (SiO2 gel, 10:1 to 4:1 hexanes/ethyl acetate) delivered the desired α-bromo ester, which was used in subsequent steps without further purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
4.94 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH2:3][CH2:2]1.[Li+].CC([N-]C(C)C)C.C[Si](Cl)(C)C.[Br:25]N1C(=O)CCC1=O>C1COCC1>[Br:25][CH:7]([CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)[C:8]([O:10][CH3:11])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
O1CCC(CC1)CC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
4.94 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting brown solution was stirred at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After being re-cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature where it
STIRRING
Type
STIRRING
Details
to stir for an additional 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered thru a pad of SiO2
CUSTOM
Type
CUSTOM
Details
Purification of the filtrate by column chromatography (SiO2 gel, 10:1 to 4:1 hexanes/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
was used in subsequent steps without further purification

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrC(C(=O)OC)C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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